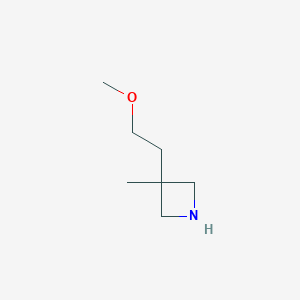

3-(2-Methoxyethyl)-3-methylazetidine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-(2-methoxyethyl)-3-methylazetidine |

InChI |

InChI=1S/C7H15NO/c1-7(3-4-9-2)5-8-6-7/h8H,3-6H2,1-2H3 |

InChI Key |

RHYUMMIDDAMJDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-3-methylazetidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-3-methylazetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different substituted azetidines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, and various alkyl halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted azetidines with different functional groups.

Scientific Research Applications

3-(2-Methoxyethyl)-3-methylazetidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

Medicine: It may have potential therapeutic applications due to its unique chemical structure and properties.

Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-3-methylazetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| 3-(2-Methoxyethyl)-3-methylazetidine | 3-methyl, 3-(2-methoxyethyl) | ~129.2 | Moderate polarity, rigid conformation | Drug intermediates, chiral ligands |

| 3-(Difluoromethyl)-3-methylazetidine HCl | 3-methyl, 3-(difluoromethyl) | 178.8 | Enhanced electronegativity, stability | Fluorinated drug candidates |

| tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate | Pyrrolidine core, 2-methoxyethylamino | 244.33 | Increased lipophilicity, flexible ring | Catalysis, peptide mimetics |

| 1H-Naphtho[2,3-d]imidazol-3-ium bromides (e.g., 5i–5o) | 2-methoxyethyl on imidazolium ring | ~450–500 (estimated) | Cationic charge, π-π stacking capability | Antimicrobial agents, optoelectronics |

Key Comparisons:

Substituent Effects on Polarity and Reactivity The 2-methoxyethyl group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 3-methylazetidine), improving water solubility. In 1H-naphthoimidazol-3-ium bromides (), the 2-methoxyethyl substituent contributes to charge delocalization in the cationic imidazolium ring, which may enhance binding to biological targets or improve material properties in ionic liquids .

Ring Size and Conformational Flexibility Azetidines (4-membered rings) exhibit greater ring strain and rigidity compared to pyrrolidines (5-membered rings). For example, tert-butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate () offers more conformational flexibility, which could be advantageous in designing peptide mimics or catalysts requiring adaptive binding .

Biological and Material Applications The difluoromethyl analog () is likely prioritized in drug discovery for fluorination’s role in enhancing bioavailability and target residence time .

Research Findings and Implications

- Synthetic Accessibility : Azetidine derivatives with methoxyethyl groups are often synthesized via nucleophilic substitution or metal-catalyzed cross-coupling, though steric hindrance at the 3-position may require optimized conditions .

- Spectroscopic Characterization : Compounds with methoxyethyl substituents (e.g., 5i–5o in ) show distinct $ ^1H $ NMR signals for methoxy protons (~δ 3.2–3.4 ppm) and ethylene linkages (~δ 3.6–4.0 ppm), aiding structural confirmation .

Biological Activity

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 165.66 g/mol

- Structure : The compound features a four-membered azetidine ring with a methoxyethyl side chain and a methyl group, contributing to its unique chemical behavior and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may influence cell proliferation and apoptosis in cancer cell lines. The specific pathways involved are yet to be fully elucidated.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical metabolic pathways. This inhibition can alter cellular functions, including growth and differentiation .

- Receptor Modulation : It may also modulate the activity of specific receptors, leading to downstream effects on cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Influences proliferation and apoptosis | |

| Neuroprotective | Reduces oxidative stress |

Case Study Analysis

- Antimicrobial Efficacy :

-

Anticancer Mechanisms :

- In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptosis rates. Further molecular analysis revealed alterations in gene expression related to cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.